Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate
Description
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, a methyl ester at the 2-position (S-configuration), and a methyl substituent at the 4-position (R-configuration). Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for constructing peptidomimetics and bioactive molecules. The Boc group enhances stability during synthetic steps, while the methyl ester facilitates further functionalization (e.g., hydrolysis to carboxylic acids).
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-methylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBTZFJPMXXHHP-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate has been optimized as a cell-active inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ligase is crucial in the hypoxia-inducible factor (HIF-1) pathway, which is involved in cancer progression. Studies indicate that the compound effectively suppresses the HIF-1 pathway, presenting a potential therapeutic target in various cancers.
2. Neurological Disorders
The compound interacts with ionotropic glutamate receptors, which are vital for synaptic transmission and plasticity. This interaction suggests its potential role in developing treatments for neurological conditions such as epilepsy and neurodegenerative diseases.
Case Study: VHL Inhibition
- Objective : To evaluate the compound's ability to inhibit VHL.
- Methodology : A group-based optimization approach was employed to enhance binding affinity and cellular activity.
- Results : The optimized compound exhibited potent inhibition of VHL, leading to significant suppression of the HIF-1 pathway.
Organic Synthesis Applications
1. Building Block for Complex Molecules
this compound serves as an essential intermediate in synthesizing more complex organic molecules. Its derivatives are explored for their potential as pharmaceuticals targeting various conditions due to their structural versatility.
2. Enantiospecific Synthesis
The compound is utilized in enantiospecific synthesis processes, particularly for creating carboxylic acids that are crucial building blocks in organic chemistry.
Biological Studies
1. Enzyme Interactions
Research has shown that this compound can serve as a precursor for synthesizing enzyme inhibitors. Its structure allows it to interact with specific enzymes involved in metabolic pathways.
Results from Biological Assays
The compound has shown promising results in improving insulin sensitivity and normalizing lipid profiles, indicating its potential use in managing metabolic syndrome.
Mechanism of Action
The mechanism of action of Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group helps in stabilizing the compound during reactions, allowing it to interact with enzymes and receptors effectively. The pathways involved may include binding to active sites of enzymes or receptors, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key Compounds Compared :
Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate CAS: 879374-49-9 Configuration: 2R,4S (enantiomer of the target compound). Properties: Identical molecular formula (C₁₂H₂₁NO₄) and weight (243.30 g/mol) but opposite stereochemistry. This enantiomer may exhibit divergent biological activity or crystallographic behavior .
(2S,4R)-4-Boc-Amino Pyrrolidine-2-Carboxylic Acid Methyl Ester-HCl Substituents: Boc-protected amino group at position 4 (vs. methyl in the target compound). Properties: The amino group increases basicity and reactivity. The HCl salt improves aqueous solubility, making it suitable for polar reaction environments .
Methyl (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate CAS: 1499-56-5 Formula: C₇H₁₁NO₃ Properties: Lacks Boc and methyl groups; hydroxyl at position 4 enhances hydrophilicity (logP ~0.5 vs. ~1.8 for the target compound). Used in synthesizing protein modulators (e.g., SMARCA2/BRM inhibitors) .
Methyl (2S,4S)-4-[(4-Chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate HCl CAS: 1354488-39-3 Formula: C₁₆H₁₇Cl₂NO₃ Properties: Bulky naphthyloxy substituent increases lipophilicity (molecular weight 342.22 g/mol). The chloro group and HCl salt enhance stability and solubility in organic-aqueous mixed systems .
Physicochemical and Functional Differences
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Configuration | Key Properties/Applications |
|---|---|---|---|---|---|
| Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate | C₁₂H₂₁NO₄ | 243.30 | Boc, methyl ester, 4-methyl | 2S,4R | Chiral intermediate; drug synthesis |
| Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate | C₁₂H₂₁NO₄ | 243.30 | Boc, methyl ester, 4-methyl | 2R,4S | Enantiomer; crystallographic studies |
| (2S,4R)-4-Boc-Amino Pyrrolidine-2-Carboxylate-HCl | C₁₂H₂₁N₂O₄Cl | ~306.77 (calc.) | Boc-amino, HCl salt | 2S,4R | Soluble intermediate for peptide coupling |
| Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate | C₇H₁₁NO₃ | 157.16 | Hydroxyl, methyl ester | 2S,4R | Hydrophilic; protein modulator synthesis |
| Methyl (2S,4S)-4-[(4-chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate HCl | C₁₆H₁₇Cl₂NO₃ | 342.22 | Naphthyloxy, chloro, HCl salt | 2S,4S | High lipophilicity; API candidate |
Notable Trends :
- Polarity: Hydroxyl and amino substituents increase hydrophilicity, while Boc and aromatic groups (e.g., naphthyloxy) enhance lipophilicity.
- Reactivity : Boc groups stabilize amines during synthesis but require acidic conditions for deprotection. Methyl esters are hydrolyzable to carboxylic acids under basic conditions.
- Stereochemistry : Diastereomers (e.g., 2S,4R vs. 2S,4S) exhibit distinct physical properties and biological interactions.
Biological Activity
Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate is a chiral compound with significant implications in medicinal chemistry and drug development. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a carboxylate functional group, contribute to its biological activity, particularly in the context of neurological disorders.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 229.31 g/mol
- Structural Characteristics : The compound possesses chirality at the 2 and 4 positions of the pyrrolidine ring, influencing its reactivity and interactions with biological targets.
Biological Activity
This compound has been studied for its potential biological activities, particularly in relation to neurotransmitter systems.
The compound interacts with ionotropic glutamate receptors, which are essential for synaptic transmission and plasticity. This interaction suggests potential therapeutic applications in treating conditions such as epilepsy and neurodegenerative diseases. The Boc group stabilizes the molecule during chemical reactions, allowing for selective interactions with various molecular targets .
Neuroprotective Effects
Studies have indicated that this compound exhibits neuroprotective properties. It has been evaluated in models of Alzheimer's disease, where it demonstrated improvements in insulin sensitivity and lipid profiles, suggesting its role in metabolic regulation.
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional aspects of this compound compared to related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C₁₂H₂₁NO₄ | 229.31 g/mol | Neuroprotective; interacts with glutamate receptors |
| Methyl (2S,4R)-1-Boc-4-hydroxy-5-oxopyrrolidine-2-carboxylate | C₁₁H₁₇N O₆ | 259.26 g/mol | Potential precursor in pharmaceuticals |
| Methyl (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylate | C₁₂H₂₁N O₄ | 229.31 g/mol | Synthetic intermediate; various targets |
Case Studies
Case Study 1: Neuroprotective Applications
In a study focusing on Alzheimer's disease models, this compound was administered to evaluate its effects on cognitive function and metabolic parameters. The results indicated a significant improvement in both insulin sensitivity and cognitive performance metrics compared to control groups.
Case Study 2: Drug Development Scaffold
The compound has been utilized as a scaffold in drug discovery efforts aimed at developing new pharmacologically active compounds. A library of derivatives was synthesized based on its structure, leading to several candidates with promising biological activities against neurological targets.
Q & A
Basic: What synthetic strategies ensure high enantiomeric purity of Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate?
Methodological Answer:
High enantiomeric purity is achieved via stereoselective synthesis. Key steps include:
- Chiral Pool Synthesis : Starting from (2S,4R)-4-methylproline derivatives, followed by Boc protection and esterification .
- Asymmetric Catalysis : Use of chiral catalysts (e.g., Evans’ oxazaborolidines) to induce stereocontrol during pyrrolidine ring formation .
- Diastereomeric Resolution : Chromatographic separation (e.g., chiral HPLC) or crystallization to isolate the desired diastereomer, as demonstrated in pyroglutamic acid derivative syntheses .
Basic: Which analytical techniques confirm stereochemistry and purity of this compound?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of absolute configuration, as applied to related 4-aminopyroglutamic acid derivatives .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) to verify pyrrolidine ring puckering and substituent orientation .
- HPLC/UPLC : Reverse-phase or chiral columns (e.g., Chiralpak® AD-H) to assess enantiomeric excess (>98%) and purity, with detection at 210–220 nm .
Advanced: How does the Boc group influence reactivity in peptide coupling reactions?
Methodological Answer:
The tert-butoxycarbonyl (Boc) group:
- Steric Protection : Shields the pyrrolidine nitrogen, preventing undesired nucleophilic side reactions during coupling .
- Conformational Control : Stabilizes the trans-pyrrolidine conformation, enhancing regioselectivity in peptide bond formation .
- Deprotection Compatibility : Removable under mild acidic conditions (e.g., TFA), preserving acid-sensitive functional groups in complex syntheses .
Advanced: How can diastereomeric byproducts be resolved during synthesis?
Methodological Answer:
- Chromatography : Flash silica gel chromatography with hexane/EtOAc gradients (e.g., 3:1 to 1:1) separates diastereomers based on polarity differences .
- Crystallization : Selective crystallization from ethanol or acetone/water mixtures exploits solubility disparities between diastereomers .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylations) selectively modify one enantiomer, enabling separation .
Basic: What storage conditions prevent degradation of this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to minimize thermal decomposition .
- Atmosphere : Under inert gas (N or Ar) to prevent oxidation of the Boc group or ester functionality .
- Light Sensitivity : Protect from UV exposure by using amber vials or foil-wrapped containers .
Advanced: How does this compound prevent aggregation in peptide synthesis?
Methodological Answer:
The rigid pyrrolidine scaffold and Boc group:
- Disrupt β-Sheet Formation : Introduce conformational constraints that prevent intermolecular hydrogen bonding, a common aggregation driver .
- Enhance Solubility : The methyl ester and Boc group improve solubility in organic solvents (e.g., DMF, THF), reducing hydrophobic interactions .
Methodological: How to optimize methyl group introduction at the 4-position?
Methodological Answer:
- Michael Addition : React dehydroalanine derivatives with malonate esters, followed by decarboxylation and stereochemical refinement .
- Transition Metal Catalysis : Palladium-mediated C–H activation to install methyl groups regioselectively, with ligands (e.g., BINAP) ensuring (2S,4R) configuration .
Troubleshooting: Why are coupling reaction yields low with this compound?
Methodological Answer:
Potential causes and solutions:
- Steric Hindrance : Use coupling agents with high activation efficiency (e.g., HATU instead of HOBt/DCC) .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Temperature Control : Perform reactions at 0–4°C to suppress racemization of the chiral centers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
